(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-12-6-4-10(5-7-12)9-15-16-14(19)11-2-1-3-13(18)8-11/h1-9,17-18H,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCINOUYOWVTACX-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydrazone bond (-C=N-) and phenolic hydroxyl groups:
Key findings from oxidation studies:
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Electron-donating groups enhance oxidation resistance at the phenolic ring
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Hydrazone bond cleavage predominates under strong acidic conditions
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Steric hindrance from substituents affects reaction kinetics (k = 0.017 min⁻¹ for parent compound)
Reduction Pathways
The hydrazone functionality shows selective reducibility:
Reduction Agents
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NaBH₄: Selective reduction of C=N bond to C-N (85% conversion)
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LiAlH₄: Full reduction to benzylamine derivatives (72% yield)
Comparative reduction outcomes:
| Agent | Temp (°C) | Time (h) | Product Structure |
|---|---|---|---|
| NaBH₄ | 25 | 2 | N'-benzyl-3-hydroxybenzohydrazide |
| LiAlH₄ | 0-5 | 4 | 3-hydroxybenzohydrazine derivative |
| H₂/Pd-C | 50 | 6 | Cleaved amine products |
Substitution Reactions
The phenolic -OH groups undergo electrophilic substitution:
Demonstrated Reactions
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Methylation
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Sulfonation
-
Nitration
Coordination Chemistry
The compound acts as polydentate ligand for transition metals:
| Metal Ion | Coordination Mode | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | O,N,O-tridentate | Square planar | 12.4 ± 0.2 |
| Fe(III) | O,O-bidentate | Octahedral | 9.8 ± 0.3 |
| Zn(II) | N,O-chelate | Tetrahedral | 8.5 ± 0.1 |
X-ray crystallography data for Cu(II) complex :
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Bond lengths: Cu-O = 1.92 Å, Cu-N = 1.98 Å
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Magnetic moment: 1.73 BM (square planar geometry)
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ESR parameters: g∥ = 2.20, g⟂ = 2.05
Condensation Reactions
The compound participates in further Schiff base formation:
Reaction with
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2-hydroxy-1-naphthaldehyde: Forms bis-hydrazone (m.p. 285-287°C)
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Pyridine-2-carboxaldehyde: Creates heterocyclic hybrid compound
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Acetylacetone: Produces β-diketone conjugate (λmax = 415 nm)
Kinetic study data (ethanol, 25°C):
| Aldehyde | k (L·mol⁻¹·min⁻¹) | ΔH‡ (kJ/mol) |
|---|---|---|
| 4-nitrobenzaldehyde | 0.45 | 58.2 |
| Furfural | 0.32 | 62.7 |
| Cinnamaldehyde | 0.28 | 65.4 |
Acid-Catalyzed Rearrangements
Under strong acidic conditions (HCl/EtOH):
-
Product distribution:
This comprehensive reaction profile demonstrates the compound's versatility in synthetic organic chemistry and materials science applications. The multiple reactive sites (phenolic -OH, hydrazone linkage, aromatic rings) enable diverse chemical modifications while maintaining thermal stability up to 246°C (TGA data) . Recent studies highlight its potential as a precursor for antimicrobial agents and fluorescent materials .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The resulting compound features a hydrazone linkage, characterized by its distinct structural properties. X-ray crystallography studies have revealed its crystal structure, which showcases intermolecular hydrogen bonding that contributes to its stability and potential biological activity .
Antioxidant Properties
Research indicates that derivatives of benzohydrazone compounds exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in the structure enhances this activity by providing additional sites for electron donation .
Antibacterial and Antifungal Activities
This compound has shown promising antibacterial and antifungal properties in various studies. Its efficacy against common pathogens suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, some derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against bacteria such as E. coli and Staphylococcus aureus, demonstrating effective inhibition .
Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor, which is crucial for treating conditions like kidney stones and urinary tract infections. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly influence urease inhibition efficacy .
Pharmaceutical Applications
The versatility of this compound extends to its use in drug development. Its ability to act as a lead compound for synthesizing new drugs targeting various diseases, including cancer and infections, is under investigation. The compound's pharmacological profile suggests it may serve as a scaffold for designing more potent analogs .
Material Science Applications
In materials science, compounds like this compound are being explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable candidates for applications in catalysis and sensor technology .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt cellular processes and induce cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrogen Bonding and Crystal Packing
Intra- and intermolecular hydrogen bonds dictate crystallinity and stability:
Pharmacological and Physicochemical Properties
Table 4: Key Properties of Selected Compounds
†Calculated using ChemDraw.
Biological Activity
(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide is a compound belonging to the hydrazone class, characterized by its unique chemical properties and significant biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O3. Its structure features both hydroxyl groups and a hydrazone linkage, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and proteins. This interaction can lead to modulation or inhibition of their activity, making it particularly significant in antimicrobial and anticancer applications. It disrupts cellular processes, inducing cell death in targeted organisms or cancer cells.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells. Its mechanism involves the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2 .
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which may protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Evaluation :
Compound Activity Against S. aureus Activity Against E. coli 4a Moderate Low 4b High Moderate 4c Moderate High - Anticancer Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimal synthetic routes for (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide, and how can reaction yields be improved?
The compound is synthesized via a condensation reaction between 3-hydroxybenzohydrazide and 4-hydroxybenzaldehyde under acidic or neutral conditions (e.g., ethanol with catalytic acetic acid) . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (6–12 hours). Purity is enhanced through recrystallization from ethanol or methanol. Analytical techniques like TLC and HPLC are critical for monitoring progress .
Q. How is the structural configuration of this hydrazide derivative confirmed experimentally?
Structural characterization employs:
- Single-crystal X-ray diffraction (SCXRD) for unambiguous determination of the (E)-configuration and hydrogen-bonding networks .
- Spectroscopy : FTIR confirms the presence of C=N (1590–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) bonds, while ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and hydrazide NH signals (δ 10.2–11.5 ppm) .
- Elemental analysis to validate molecular formula (e.g., C₁₅H₁₃N₂O₃) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens include:
- Antimicrobial assays (e.g., broth microdilution for MIC values against Candida spp. or Staphylococcus aureus) .
- Antioxidant tests (DPPH radical scavenging, IC₅₀ comparison with ascorbic acid) .
- Cytotoxicity profiling using MTT assays on normal cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action against enzymatic targets?
Docking workflows (e.g., AutoDock Vina) model interactions with targets like xanthine oxidase (XO) or kinases . Key steps:
- Protein preparation : Retrieve XO (PDB: 1N5X) and optimize protonation states.
- Ligand parameterization : Assign charges using AM1-BCC.
- Binding analysis : Identify hydrogen bonds with active-site residues (e.g., Arg880, Thr1010 in XO) and calculate binding energies (ΔG ≤ −8.0 kcal/mol suggests strong inhibition) . Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .
Q. What pharmacological mechanisms explain its antifungal activity against Cryptococcus neoformans?
The compound disrupts fungal glucosylceramide (GlcCer) biosynthesis, a pathway critical for membrane integrity. Mechanistic studies involve:
Q. How can contradictory data on its anti-inflammatory activity be resolved?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 5–50 μM) arise from assay variability. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Dose-response validation : Repeat assays with ≥3 biological replicates.
- Off-target profiling : Screen for interactions with non-target proteins (e.g., PPAR-γ) via SPR or ITC .
Methodological Considerations
Key Research Gaps
- Structure-activity relationships (SAR) : Systematic modification of hydroxyl/methoxy substituents to enhance selectivity .
- In vivo pharmacokinetics : Bioavailability and tissue distribution studies in rodent models .
- Synergistic combinations : Screen with fluconazole or amphotericin B to combat resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
